5-Bromo-3-fluorothiophene-2-carbaldehyde
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Overview
Description
5-Bromo-3-fluorothiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C5H2BrFOS and a molecular weight of 209.04 g/mol . This compound is a derivative of thiophene, a five-membered ring containing sulfur, and is substituted with bromine, fluorine, and an aldehyde group. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 5-Bromo-3-fluorothiophene-2-carbaldehyde typically involves the bromination and fluorination of thiophene derivatives. One common method includes the bromination of 2-thiophenecarboxaldehyde followed by fluorination . The reaction conditions often involve the use of bromine and a fluorinating agent such as Selectfluor. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
5-Bromo-3-fluorothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Scientific Research Applications
5-Bromo-3-fluorothiophene-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anti-tumor properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of its anti-inflammatory and anti-tumor activities.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluorothiophene-2-carbaldehyde is primarily related to its ability to interact with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of specific enzymes involved in inflammatory and tumorigenic pathways .
Comparison with Similar Compounds
5-Bromo-3-fluorothiophene-2-carbaldehyde can be compared with other thiophene derivatives such as:
5-Bromo-2-thiophenecarboxaldehyde: Similar in structure but lacks the fluorine atom, which can affect its reactivity and applications.
3-Fluorothiophene-2-carbaldehyde:
5-Chloro-3-fluorothiophene-2-carbaldehyde: Substitutes chlorine for bromine, leading to differences in reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its dual halogen substitution, which can enhance its reactivity and versatility in various applications.
Properties
Molecular Formula |
C5H2BrFOS |
---|---|
Molecular Weight |
209.04 g/mol |
IUPAC Name |
5-bromo-3-fluorothiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H2BrFOS/c6-5-1-3(7)4(2-8)9-5/h1-2H |
InChI Key |
RGOQNGYGXRDQHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1F)C=O)Br |
Origin of Product |
United States |
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